molecular formula C30H26O4 B14239149 2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} CAS No. 586361-74-2

2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}

Katalognummer: B14239149
CAS-Nummer: 586361-74-2
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: SGHBFBGRNAIQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} is a complex organic compound characterized by its unique structure, which includes furan rings and a hexa-1,3,5-trienyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} typically involves multiple steps, starting with the preparation of the furan rings and the hexa-1,3,5-trienyl chain. One common method involves the use of a Diels-Alder reaction to form the furan rings, followed by a series of coupling reactions to attach the hexa-1,3,5-trienyl chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the hexa-1,3,5-trienyl chain can produce saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The furan rings and hexa-1,3,5-trienyl chain can participate in various biochemical reactions, contributing to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}: Similar structure but with a different ethane linkage.

    2,2’-(Ethane-1,1-diyl)bis{5-[6-(thiophene-2-yl)hexa-1,3,5-trien-1-yl]thiophene}: Contains thiophene rings instead of furan rings[][8].

Uniqueness

The uniqueness of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} lies in its specific combination of furan rings and a hexa-1,3,5-trienyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .

Eigenschaften

CAS-Nummer

586361-74-2

Molekularformel

C30H26O4

Molekulargewicht

450.5 g/mol

IUPAC-Name

2-[6-(furan-2-yl)hexa-1,3,5-trienyl]-5-[1-[5-[6-(furan-2-yl)hexa-1,3,5-trienyl]furan-2-yl]ethyl]furan

InChI

InChI=1S/C30H26O4/c1-24(29-20-18-27(33-29)14-8-4-2-6-12-25-16-10-22-31-25)30-21-19-28(34-30)15-9-5-3-7-13-26-17-11-23-32-26/h2-24H,1H3

InChI-Schlüssel

SGHBFBGRNAIQDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(O1)C=CC=CC=CC2=CC=CO2)C3=CC=C(O3)C=CC=CC=CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.